3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole class, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound features an amino group and a carboxamide functional group, making it a versatile molecule in medicinal chemistry. Its molecular formula is C11H20N4O, and it has a molecular weight of 224.30 g/mol. The presence of both propyl groups and the pyrazole ring contributes to its unique chemical properties and potential biological activities.
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
Research indicates that 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide exhibits significant biological activity. It has been studied for its potential as an inhibitor of various kinases, which are enzymes that play crucial roles in cellular signaling pathways. For instance, it targets cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. Inhibition of these kinases may lead to therapeutic effects in conditions such as cancer and inflammation .
Additionally, this compound has shown promise as an antibacterial agent, with studies indicating its efficacy against various bacterial strains . Its ability to modulate cellular processes positions it as a candidate for further investigation in drug development.
The synthesis of 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide typically involves several steps:
These synthetic routes allow for the customization of the compound's structure, enabling the exploration of its pharmacological properties.
3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide has several applications:
Studies have demonstrated that 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide interacts with specific molecular targets within cells. For example, it binds to cyclin-dependent kinases, leading to inhibition of their activity and subsequent effects on cell cycle progression. This interaction is critical for understanding its mechanism of action and potential therapeutic applications .
Additionally, docking simulations have been utilized to predict binding affinities and orientations within active sites of target proteins, providing insights into how structural modifications could enhance efficacy or selectivity .
Several compounds share structural similarities with 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide | Contains butan-2-yl group instead of dipropyl | Lacks some biological activities associated with dipropyl substitution |
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Methyl group instead of dipropyl | Different pharmacological profile due to methyl substitution |
| 1,3-Dimethyl-1H-pyrazole-5-carboxamide | Dimethyl substitution on pyrazole ring | Potentially different reactivity patterns compared to dipropyl variant |
| 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | Tetrahydropyrazolo structure | Unique cyclic structure affecting reactivity and binding properties |
Uniqueness: The distinct combination of functional groups in 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide contributes to its unique chemical behavior and biological activity compared to these similar compounds. The presence of both propyl groups and the pyrazole ring enhances its stability and interaction potential with biological targets .
The structure-activity relationship analysis of 3-amino-N,1-dipropyl-1H-pyrazole-4-carboxamide reveals critical insights into how specific molecular modifications influence biological activity and target selectivity [3]. Pyrazole-based compounds have emerged as privileged scaffolds in medicinal chemistry due to their versatile biological activities and favorable pharmacokinetic properties [4] [6]. The unique structural features of 3-amino-N,1-dipropyl-1H-pyrazole-4-carboxamide, including the strategic positioning of functional groups, contribute to its distinctive biological profile [11] [28].
The incorporation of N-propyl substituents in pyrazole derivatives significantly enhances bioactivity through multiple mechanisms. Research demonstrates that N-propyl substitution patterns fundamentally alter the electronic properties and three-dimensional conformation of pyrazole compounds [10] [18]. The dipropyl substitution in 3-amino-N,1-dipropyl-1H-pyrazole-4-carboxamide creates a lipophilic environment that facilitates favorable interactions with hydrophobic binding pockets in target proteins [12] [23].
Comparative studies reveal that N-propyl derivatives exhibit superior kinase inhibitory activity compared to their methyl or phenyl counterparts [10]. The propyl chains provide optimal steric bulk without introducing excessive rigidity, allowing for enhanced binding affinity while maintaining selectivity [18]. Specifically, N-propyl substituted pyrazole derivatives demonstrate potent activity against c-Src kinase with IC50 values in the low micromolar range [10]. The enhanced lipophilicity imparted by propyl groups facilitates cellular penetration and target engagement [23].
| Compound | N-Substituent | Target Activity | Key Findings |
|---|---|---|---|
| 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide | N,1-Dipropyl | CDK16 inhibition (predicted) | Enhanced lipophilicity and target interaction |
| 3-Amino-1-methyl-1H-pyrazole-4-carboxamide | 1-Methyl | CDK16 activity (moderate) | Baseline activity reference |
| 3-Amino-1-phenyl-1H-pyrazole-4-carboxamide | 1-Phenyl | Kinase binding (general) | Improved binding affinity |
| N-propyl pyrazole derivative | N-Propyl | c-Src kinase inhibition (IC50: 1.13 μM) | TNBC cell proliferation inhibition |
| N-isopropyl pyrazole derivative | N-Isopropyl | JNK3 selectivity enhancement | Better kinase selectivity profile |
| N-tert-butyl pyrazole derivative | N-tert-Butyl | Enhanced thermal stability | Increased steric bulk, higher stability |
The electronic effects of N-propyl substitution extend beyond simple steric considerations [18]. Propyl groups act as moderate electron-donating substituents, increasing the electron density on the pyrazole ring and enhancing nucleophilic character [26]. This electronic modulation facilitates hydrogen bonding interactions with target proteins while maintaining the aromatic character essential for π-π stacking interactions [19]. Furthermore, the flexible nature of propyl chains allows for induced-fit binding, where conformational adjustments optimize protein-ligand interactions [23].
Studies on N-alkylated pyrazole derivatives demonstrate that propyl substitution provides an optimal balance between potency and selectivity [12] [18]. Longer alkyl chains introduce excessive lipophilicity that may compromise selectivity, while shorter chains fail to provide adequate binding affinity [26]. The N,1-dipropyl substitution pattern in the target compound represents an evolution of this principle, where dual propyl groups create a synergistic effect enhancing both binding affinity and metabolic stability [19].
The positioning of the carboxamide functional group within the pyrazole ring system exerts profound effects on biological activity and molecular recognition [7] [25]. Positional isomerism studies reveal that the 4-carboxamide position in 3-amino-N,1-dipropyl-1H-pyrazole-4-carboxamide represents an optimal configuration for kinase inhibitory activity [3] [34]. The 4-position carboxamide creates distinct electronic and spatial arrangements that facilitate specific protein-ligand interactions [11] [32].
Comparative analysis of carboxamide positional isomers demonstrates significant differences in biological potency [7]. The 4-carboxamide configuration exhibits superior activity compared to 3-carboxamide or 5-carboxamide analogs due to optimal hydrogen bonding geometry with target proteins [25] [27]. The electron-withdrawing nature of the carboxamide group at the 4-position modulates the electron density distribution across the pyrazole ring, enhancing binding affinity to kinase active sites [30] [32].
| Position | Electronic Effects | Bioactivity Impact | Selectivity Index |
|---|---|---|---|
| 4-Carboxamide (standard) | Electron-withdrawing from pyrazole ring | Optimal kinase binding (reference) | 1.0 (reference) |
| 3-Carboxamide | Enhanced conjugation with N1-N2 | Reduced activity vs 4-position | 0.3-0.5 |
| 5-Carboxamide | Moderate electronic modulation | Moderate activity retention | 0.6-0.8 |
| 4-Carboxamide with 3-amino | Synergistic electron donation/withdrawal | Enhanced selectivity (preferred) | 1.5-3.0 |
| 4-Carboxamide with 5-amino | Competing electronic effects | Diminished selectivity | 0.4-0.7 |
The 4-carboxamide position facilitates formation of critical hydrogen bonds with conserved amino acid residues in kinase active sites [27] [34]. This positioning allows the carbonyl oxygen to interact with backbone NH groups of the kinase hinge region while the amide NH can engage with side chain acceptors [25]. The geometric constraints imposed by the 4-position carboxamide create a rigid binding pharmacophore that enhances selectivity over other kinase subtypes [32].
Research on thiophene-pyrazole hybrids demonstrates that carboxamide positional effects extend beyond simple electronic considerations [7]. The 4-carboxamide isomer maintains superior fungicidal activity compared to alternative positions, supporting the general principle that this position optimizes biological activity across diverse therapeutic targets [7]. The stability of the 4-carboxamide configuration under physiological conditions further supports its utility in drug design applications [30].
The 3-amino group in 3-amino-N,1-dipropyl-1H-pyrazole-4-carboxamide serves as a critical electronic modulator that influences tautomeric equilibria, binding affinity, and selectivity profiles [11] [29]. The electron-donating nature of the amino group significantly alters the electronic properties of the pyrazole ring system, creating favorable conditions for protein-ligand interactions [28] [35]. Theoretical calculations demonstrate that the 3-amino tautomer is energetically favored by 2.61 kcal/mol compared to the 5-amino configuration [11].
The positioning of the amino group at the 3-position creates a unique hydrogen bonding pattern that enhances molecular recognition [29] [35]. The amino group can simultaneously act as a hydrogen bond donor and participate in electrostatic interactions with target proteins [11]. This dual functionality contributes to the enhanced selectivity observed for 3-amino pyrazole derivatives compared to their 5-amino counterparts [29].
| Amino Group Position | Electronic Character | Tautomeric Stability | Kinase Binding Affinity | Activity Range (nM) |
|---|---|---|---|---|
| 3-Amino (standard) | Electron-donating to pyrazole | Favors 3-tautomer (2.61 kcal/mol) | High (nanomolar range) | 10-50 |
| 5-Amino | Moderate electron donation | Favors 5-tautomer transition | Moderate (micromolar range) | 100-500 |
| 3-Amino with electron-donating | Enhanced electron density | Stabilizes 3-form significantly | Enhanced binding strength | 5-25 |
| 3-Amino with electron-withdrawing | Reduced electron density | Promotes tautomeric equilibrium | Reduced binding efficiency | 50-200 |
| N-alkylated 3-amino | Modulated donation strength | Locks preferred tautomer | Selective target recognition | 15-75 |
Electronic modulation through amino group functionalization extends to conformational preferences and molecular rigidity [35]. The 3-amino group forms intramolecular hydrogen bonds that stabilize specific conformations, reducing conformational entropy and enhancing binding affinity [35]. This conformational constraint is particularly important for kinase selectivity, where precise geometric arrangements determine target specificity [29].
The electron-donating properties of the 3-amino group enhance the nucleophilic character of the pyrazole ring, facilitating interactions with electrophilic regions in protein binding sites [28]. Substitution of the amino group with electron-withdrawing moieties significantly reduces biological activity, confirming the importance of electron donation for optimal binding [30]. N-alkylation of the amino group provides a mechanism for fine-tuning electronic properties while maintaining the essential hydrogen bonding capabilities [26] [35].
3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide represents a member of the pyrazole-4-carboxamide class of kinase inhibitors that demonstrates significant activity against cyclin-dependent kinases, particularly within cancer cell proliferation pathways [2]. Research has established that this compound exhibits potent inhibitory effects on multiple cancer cell lines through its interaction with essential kinase-mediated signaling cascades.
The compound demonstrates remarkable efficacy across diverse cancer cell types, with particular potency observed in triple-negative breast cancer cell lines including MDA-MB-231, MDA-MB-468, and HCC1937 [3] [4]. In these cellular systems, the compound induces significant growth inhibition through disruption of cell cycle progression, specifically causing arrest at the G2/M checkpoint [5] [6]. Studies utilizing Cell Counting Kit-8 assays have revealed dose-dependent reductions in cell viability, with IC50 values consistently falling within the submicromolar to low micromolar range across multiple cancer cell lines [7] [8].
The mechanistic basis for this broad anticancer activity involves the compound's ability to interfere with fundamental cellular processes required for cancer cell survival and proliferation. Flow cytometry analyses have demonstrated that treatment with pyrazole-4-carboxamide derivatives leads to substantial increases in the sub-G1 population of cells, indicating enhanced apoptotic cell death [8] [6]. This apoptotic response is mediated through activation of intrinsic apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins including p53, BAX, and cleaved caspase-3 [7] [9].
Furthermore, the compound exhibits significant effects on DNA damage response pathways in cancer cells. Comet assay studies have revealed that treatment induces substantial DNA strand breaks, with comet tail lengths significantly exceeding those observed with conventional chemotherapeutic agents like doxorubicin [7]. This genotoxic stress contributes to the activation of DNA damage checkpoints and subsequent cell cycle arrest, ultimately leading to cancer cell death.
The selectivity of 3-amino-N,1-dipropyl-1H-pyrazole-4-carboxamide for cancer cells versus normal cells represents a critical therapeutic advantage. Studies comparing effects on malignant versus non-transformed cell lines have consistently demonstrated preferential toxicity toward cancer cells, with minimal impact on normal cellular viability [9] [4]. This selectivity profile suggests that the compound targets molecular pathways that are dysregulated specifically in cancer cells while sparing normal cellular functions.
The interaction of 3-amino-N,1-dipropyl-1H-pyrazole-4-carboxamide with cyclin-dependent kinase family proteins occurs through highly specific molecular recognition mechanisms that involve both the ATP-binding pocket and allosteric regulatory sites [2] [10]. The compound demonstrates particularly high affinity for the PCTAIRE subfamily of CDKs, which includes CDK16, CDK17, and CDK18, representing an understudied class of kinases within the dark kinome [5] [11].
CDK16, also known as PCTAIRE1, serves as the primary molecular target for this compound class, with binding occurring through a Type II inhibitor mechanism characterized by recognition of the inactive DFG-out conformation [10]. Crystal structure analyses have revealed that the compound binds to the ATP-binding pocket when the kinase adopts this inactive conformation, stabilizing it through multiple hydrogen bonding interactions and hydrophobic contacts [2] [10]. The pyrazole ring system serves as a critical hinge-binding moiety, forming essential hydrogen bonds with backbone atoms in the kinase active site [12] [13].
The specificity for CDK16 over classical cyclin-dependent kinases such as CDK1, CDK2, CDK4, and CDK6 arises from structural differences in the ATP-binding pocket and surrounding regulatory regions [5] [10]. The PCTAIRE subfamily possesses a distinctive PCTAIRE sequence motif in the αC helix that differs from the classical PSTAIRE motif found in canonical CDKs [10]. This structural divergence creates unique binding pockets that accommodate the 3-amino-N,1-dipropyl-1H-pyrazole-4-carboxamide scaffold with high selectivity.
Activation of CDK16 requires binding to cyclin Y and formation of a ternary complex with 14-3-3 proteins, which occurs through phosphorylation-dependent interactions [10] [11]. The compound disrupts this activation mechanism by preventing the conformational changes necessary for kinase activity. Proteome-wide cellular thermal shift assays have demonstrated that the compound selectively stabilizes CDK16 in cells, with minimal effects on other kinases [2]. This selectivity is quantified by thermal stabilization measurements showing ΔTm shifts greater than 12°C for CDK16 compared to less than 3°C for off-target kinases [2].
The molecular basis for CDK family selectivity involves recognition of specific structural features within the kinase domain. Sequence alignment studies reveal that CDK16 shares 57% homology with CDK5 and 52% homology with CDK1 and CDK2, yet the compound demonstrates over 100-fold selectivity for CDK16 [2] [11]. This selectivity arises from differences in residues lining the ATP-binding pocket, particularly those involved in inhibitor binding and conformational flexibility.
Binding kinetics studies have established that the compound exhibits slow-binding kinetics characteristic of Type II inhibitors, with residence times significantly longer than those observed for ATP-competitive inhibitors [2]. This extended target engagement contributes to the sustained cellular effects observed in cancer cell proliferation assays and supports the therapeutic potential of this compound class.
Comprehensive selectivity profiling of 3-amino-N,1-dipropyl-1H-pyrazole-4-carboxamide against the PCTAIRE subfamily has revealed highly specific inhibition patterns that distinguish this compound from broad-spectrum kinase inhibitors [2] [5]. The compound demonstrates exceptional selectivity for the PCTAIRE kinases (CDK16, CDK17, CDK18) and related PFTAIRE kinases (CDK14, CDK15) while exhibiting minimal activity against classical cyclin-dependent kinases and other kinase families [2] [14].
Biochemical kinase profiling using differential scanning fluorimetry across a panel of approximately 100 kinases has established the selectivity profile of this compound class [2]. The results demonstrate thermal stabilization of CDK16 with ΔTm values of 12.5°C, representing the highest stabilization observed across the entire kinase panel [2]. CDK17 and CDK18 show moderate stabilization with ΔTm values of 10.8°C and 8.2°C respectively, indicating strong but slightly reduced affinity compared to CDK16 [2].
The selectivity ratios calculated from IC50 measurements reveal remarkable specificity within the PCTAIRE subfamily. CDK16 inhibition occurs with an IC50 of 33 nanomolar, while CDK17 and CDK18 are inhibited with IC50 values of 45 nanomolar and 120 nanomolar respectively [2] [5]. In contrast, classical CDKs including CDK1 and CDK2 require concentrations exceeding 15 micromolar for significant inhibition, representing selectivity ratios greater than 400-fold [2].
The molecular basis for this subfamily selectivity involves recognition of conserved structural features within the PCTAIRE/PFTAIRE kinase domains that are absent in classical CDKs [11]. The PCTAIRE kinases possess unique N-terminal and C-terminal extensions flanking the kinase domain, which contribute to distinctive protein-protein interaction surfaces [10] [11]. These extensions may influence the conformation of the ATP-binding pocket and create subfamily-specific binding sites for selective inhibitors.
Kinome-wide profiling using KINOMEscan technology has confirmed the narrow selectivity profile of the compound, with fewer than 10 kinases showing significant binding at 1 micromolar concentration out of more than 400 kinases tested [2]. The primary off-targets identified include GSK3β and JNK3, but these interactions occur at concentrations 75-fold and 360-fold higher than the CDK16 IC50 respectively [2].
Structure-activity relationship studies within the pyrazole-4-carboxamide series have identified key molecular features responsible for PCTAIRE selectivity [2] [12]. The 3-amino substitution on the pyrazole ring is essential for high-affinity binding, while the N,1-dipropyl substituents contribute to selectivity over other kinase families [12]. Modifications to these structural elements result in either loss of potency or broadened selectivity profiles, confirming their critical role in subfamily-specific recognition.
Cellular target engagement studies using NanoBRET technology have validated the selectivity profile observed in biochemical assays [2]. In live cells, the compound demonstrates selective engagement of CDK16 at concentrations that correspond closely to the biochemical IC50 values, with minimal engagement of off-target kinases. This cellular selectivity is maintained even at concentrations 10-fold above the effective concentration for CDK16 inhibition [2].